But-2-yn-1-ylglycine can be synthesized through various organic reactions involving glycine and propargyl derivatives. It is classified as an amino acid derivative due to its structural features, which include both an amine and a carboxylic acid functional group, characteristic of amino acids.
The synthesis of But-2-yn-1-ylglycine can be achieved through several methods:
The choice of solvent, temperature, and reaction time are critical in optimizing yield and purity during synthesis. Common solvents include dimethylformamide or dichloromethane, and reactions are often conducted under inert atmospheres to prevent oxidation or hydrolysis.
But-2-yn-1-ylglycine has a molecular formula of CHNO. Its structure features:
But-2-yn-1-ylglycine can participate in various chemical reactions:
The reactivity of But-2-yn-1-ylglycine is influenced by factors such as pH, temperature, and the presence of catalysts or reagents that can facilitate or inhibit specific pathways.
The mechanism by which But-2-yn-1-ylglycine exerts its effects in biochemical systems typically involves its interaction with enzymes or receptors that recognize amino acids or similar structures.
But-2-yn-1-ylglycine is typically a colorless liquid or solid at room temperature with moderate solubility in polar solvents such as water and methanol due to its polar functional groups.
Key chemical properties include:
It exhibits typical reactivity associated with amino acids, including susceptibility to oxidation and hydrolysis under certain conditions.
But-2-yn-1-ylglycine has several applications in scientific research:
PRODH initiates mitochondrial proline catabolism by oxidizing L-proline to Δ1-pyrroline-5-carboxylate. This reaction supports cancer cell survival under metabolic stress (e.g., hypoxia/nutrient deprivation) by generating ATP or reactive oxygen species. Elevated PRODH activity occurs in metastatic breast cancer, where it fuels proliferation and metastasis through proline-fueled energy metabolism [1] [3].
PRODH2 (recently renamed HYPDH) catalyzes the analogous oxidation of trans-4-hydroxy-L-proline (Hyp), the first step in Hyp catabolism that ultimately generates glyoxylate. In primary hyperoxaluria (PH) – a rare genetic disorder – defective glyoxylate metabolism causes pathological oxalate accumulation. This results in calcium oxalate stone formation, renal damage, and systemic oxalosis across all PH subtypes (PH1-PH3). HYPDH inhibition offers a therapeutic strategy to reduce glyoxylate production at its source, as evidenced by the benign phenotype of humans with hydroxyprolinemia (HYPDH deficiency) [2].
Table 1: Disease Associations of PRODH and HYPDH/PRODH2
Enzyme | Primary Substrate | Pathological Process | Disease Link |
---|---|---|---|
PRODH | L-proline | Proline-dependent energy metabolism in stressed cells | Cancer metastasis (e.g., breast cancer) |
HYPDH/PRODH2 | trans-4-hydroxy-L-proline | Hydroxyproline-derived glyoxylate production | Primary hyperoxaluria types 1-3 |
Mechanism-based inactivators (MBIs) exploit enzymatic catalysis to generate reactive species within the active site, enabling precise covalent modification. B32G belongs to this class, featuring:
The inactivation mechanism occurs in defined stages:
This specificity minimizes off-target effects compared to non-specific electrophilic inhibitors, making MBIs like B32G valuable for cellular and in vivo target validation studies.
B32G is a direct structural analog of the prototypical PRODH inactivator N-propargylglycine (NPPG), differing only by a methyl substitution at the propargyl β-carbon (Fig. 1). This minor modification significantly impacts biochemical and cellular activity:
Table 2: Comparative Analysis of NPPG and S-B32G
Property | N-Propargylglycine (NPPG) | S-But-3-yn-2-ylglycine (S-B32G) | Functional Implication |
---|---|---|---|
Structure | H-C≡C-CH₂-NH-CH₂-COOH | CH₃-C≡C-CH(NH₂)-COOH | Methyl group adds steric bulk near chiral center |
Inactivation Efficiency (kinact/KI) | High (Reference) | ~600-fold lower than NPPG | Slower covalent adduct formation kinetics |
Stereospecificity | S-selective | Only S-enantiomer active | Essential for substrate-like binding orientation |
Cellular/In Vivo Activity | Potent anticancer effects; induces UPRmt | Comparable efficacy to NPPG despite lower in vitro efficiency | Enhanced bioavailability or metabolic stability? |
Target Scope | PRODH | PRODH & HYPDH/PRODH2 | Broader potential for hyperoxaluria research |
Biochemical and structural studies confirm both compounds share an identical inactivation endpoint: the formation of a covalent FAD N5-Lys adduct within the conserved active site. The lower in vitro efficiency of B32G likely stems from steric hindrance introduced by the methyl group, slowing the initial oxidation step. Paradoxically, S-B32G exhibits cellular and in vivo potency rivaling NPPG, suggesting superior pharmacokinetic properties or alternative activation pathways compensating for its reduced kinetic efficiency [1] [3]. Compared to non-covalent inhibitors like L-tetrahydrofuroic acid (THFA), both NPPG and B32G offer irreversible target engagement, providing sustained pathway suppression ideal for functional studies [1].
Fig. 1: Structural Evolution of Propargylglycine-Based Inactivators
NPPG: H₊-N-CH₂-C≡C-H │ COOH S-B32G: H₊-N-CH(CH₃)-C≡C-H │ COOH
The methyl group (highlighted) in S-B32G introduces chiralty and steric bulk compared to NPPG.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0